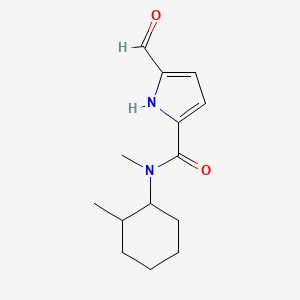

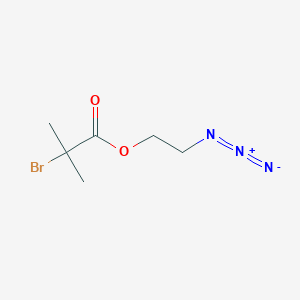

![molecular formula C18H14N2O2S2 B2523371 N-(呋喃-3-基甲基)-N-(噻吩-2-基甲基)苯并[d]噻唑-2-甲酰胺 CAS No. 1421505-72-7](/img/structure/B2523371.png)

N-(呋喃-3-基甲基)-N-(噻吩-2-基甲基)苯并[d]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide" is a complex organic molecule that appears to be related to the family of compounds that include furan and thiazole rings. These types of compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss related compounds that share some structural similarities, such as the presence of furan and thiazole moieties, which are important in the context of chemical synthesis and reactivity.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride followed by conversion to the corresponding thioamide and subsequent oxidation leads to the formation of 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole . Another related compound, N-(1-Naphthyl)furan-2-carboxamide, is synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole . These methods highlight the importance of acylation, thionation, and oxidation in constructing the furan and thiazole components of these molecules.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, the compound 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N'-(2-methoxyphenyl) imino thiazolidin-4-one was fully characterized by FT-IR, 1H, and 13C NMR spectroscopy . Additionally, its crystal structure was determined using X-ray powder diffraction, revealing a triclinic space group and specific cell parameters . These techniques are crucial for confirming the molecular structure and understanding the spatial arrangement of atoms within the compound.

Chemical Reactions Analysis

The reactivity of these compounds is demonstrated through their ability to undergo electrophilic substitution reactions. For instance, the synthesized 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole was subjected to reactions such as bromination, nitration, hydroxymethylation, formylation, and acylation, with the substituent entering exclusively into the 5-position of the furan ring . Similarly, 2-(furan-2-yl)benzo[e][1,3]benzothiazole underwent nitration, bromination, formylation, and acylation . These reactions are indicative of the reactive sites on the molecules and are important for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structures and the types of reactions they undergo. The presence of furan and thiazole rings suggests that these compounds may exhibit aromaticity, which can influence their stability and reactivity. The solid-state structure, as determined by X-ray diffraction, provides insight into the intermolecular interactions that can affect the compound's melting point, solubility, and crystallinity . Theoretical analyses using density functional theory (DFT) can further predict properties such as electronic distribution, reactivity, and intermolecular forces .

科学研究应用

合成和反应性

相关杂环化合物的合成和反应性已被广泛研究,证明了这些骨架在有机合成中的多功能性。例如,Aleksandrov 和 El'chaninov (2017) 报告了苯并[e][1,3]苯并噻唑衍生物的合成和亲电取代反应,重点介绍了将官能团引入杂环支架的方法,这可能类似于 N-(呋喃-3-基甲基)-N-(噻吩-2-基甲基)苯并[d]噻唑-2-甲酰胺的合成(Aleksandrov & El'chaninov, 2017)。此类方法可用于合成和改性目标化合物,表明其在化学合成中具有广泛的用途。

生物活性

对类似苯并噻唑衍生物的研究表明其具有潜在的生物活性,包括抗菌和抗癌特性。例如,Popiołek、Biernasiuk 和 Malm (2016) 探索了呋喃/噻吩-1,3-苯并噻嗪-4-酮杂合物的抗菌活性,证明了其对多种细菌和酵母具有显著的功效(Popiołek, Biernasiuk, & Malm, 2016)。Zhang 等人 (2017) 研究了一系列苯并[d]噻唑-2-甲酰胺衍生物作为潜在的表皮生长因子受体 (EGFR) 抑制剂,展示了对癌细胞系的从中等到极好的效力(Zhang et al., 2017)。这些研究表明,N-(呋喃-3-基甲基)-N-(噻吩-2-基甲基)苯并[d]噻唑-2-甲酰胺也可能具有有希望的生物活性,值得进一步研究。

属性

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S2/c21-18(17-19-15-5-1-2-6-16(15)24-17)20(10-13-7-8-22-12-13)11-14-4-3-9-23-14/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJQNHCEGCBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=COC=C3)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2523296.png)

![[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2523298.png)

![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)

![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2523302.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide](/img/structure/B2523305.png)

![2-Butylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2523306.png)

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2523311.png)